2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol
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Overview
Description
2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol, also known as DCMU, is a herbicide that has been widely used in agricultural practices. DCMU has also been used in scientific research to study photosynthesis and the electron transport chain in plants.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol involves the inhibition of photosystem II in plants. This compound binds to the D1 protein in photosystem II, which prevents the transfer of electrons from the reaction center to the electron acceptor. This inhibition leads to a decrease in the production of ATP and NADPH, which are essential for photosynthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. These effects include a decrease in the production of ATP and NADPH, as well as a decrease in the rate of photosynthesis. This compound has also been shown to cause damage to the thylakoid membranes in chloroplasts, which can lead to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol in lab experiments is that it is a potent inhibitor of photosystem II, which allows researchers to study the effects of photosynthesis inhibition on plants. However, one limitation of using this compound is that it can be toxic to plants at high concentrations, which can limit the duration of experiments.
Future Directions
There are a number of future directions for research involving 2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol. One area of research could focus on the development of new herbicides that are based on the structure of this compound. Another area of research could focus on the use of this compound in the study of photosynthesis in algae and other photosynthetic organisms. Additionally, research could focus on the use of this compound in the development of new therapies for diseases that involve mitochondrial dysfunction.
Synthesis Methods
2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with formaldehyde and the subsequent reaction of the resulting intermediate with 1-methyl-4-piperidinol. The resulting product is then treated with methyl iodide to yield the final product, this compound.
Scientific Research Applications
2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been widely used in scientific research to study photosynthesis and the electron transport chain in plants. This compound inhibits the electron transport chain by binding to the D1 protein in photosystem II, which prevents the transfer of electrons from the reaction center to the electron acceptor. This inhibition leads to a decrease in the production of ATP and NADPH, which are essential for photosynthesis.
properties
IUPAC Name |
2,4-dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O/c1-17-5-3-12(4-6-17)18(2)9-10-7-11(15)8-13(16)14(10)19/h7-8,12,19H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRLVYQLBDRPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C(C(=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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